molecular formula C17H34N4O4S B2855465 di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate CAS No. 922495-32-7

di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate

Cat. No.: B2855465
CAS No.: 922495-32-7
M. Wt: 390.54
InChI Key: MJXXKNCBBHKRKS-RYUDHWBXSA-N
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Description

Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate (CAS: 922495-32-7, C₁₇H₃₄N₄O₄S) is a chiral, symmetric dicarbamate derivative characterized by a thiocarbonyl-bridged azanediyl core and tert-butoxycarbonyl (Boc) protecting groups. This compound is frequently utilized as a key intermediate in proteomics research and asymmetric synthesis due to its stereochemical stability and ability to act as a precursor for bioactive molecules . Its structural rigidity, conferred by the thiocarbonyl group and Boc-protected amine functionalities, enhances resistance to enzymatic degradation, making it valuable in prodrug design .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamothioylamino]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O4S/c1-11(20-14(22)24-16(3,4)5)9-18-13(26)19-10-12(2)21-15(23)25-17(6,7)8/h11-12H,9-10H2,1-8H3,(H,20,22)(H,21,23)(H2,18,19,26)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXXKNCBBHKRKS-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=S)NCC(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=S)NC[C@H](C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution of Racemic Diamines

Racemic 1,2-diaminopropane is resolved via diastereomeric salt formation with L-tartaric acid in ethanol. The (S)-enantiomer selectively crystallizes, yielding 92% enantiomeric excess (ee) after three recrystallizations.

Reaction Conditions

Parameter Value
Solvent Ethanol
Temperature 0–5°C
Molar Ratio (Diamine:L-TA) 1:1.2
Yield 68%

Enzymatic Synthesis from L-Alanine

L-Alanine undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, catalyzed by phenylalanine dehydrogenase (PDH). This method achieves >99% ee but requires stringent anaerobic conditions.

Thiocarbonyl Bridge Formation

The thiourea core is constructed via reaction between the diamine and thiocarbonylating agents.

Thiophosgene-Mediated Coupling

Thiophosgene (Cl₂C=S) in dichloromethane (DCM) at −78°C bridges two (S)-1,2-diaminopropane molecules, forming the thiocarbonylbis(azanediyl) motif. Excess triethylamine neutralizes HCl byproducts.

Optimized Protocol

Component Quantity
(S)-1,2-Diaminopropane 10 mmol
Thiophosgene 5.5 mmol
Solvent DCM (50 mL)
Base Et₃N (12 mmol)
Reaction Time 4 h
Yield 85%

Carbon Disulfide/EDCI Activation

A safer alternative employs carbon disulfide (CS₂) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in tetrahydrofuran (THF). The EDCI-activated intermediate reacts with diamines at 25°C, yielding 78% product.

Comparative Analysis of Thiocarbonylating Agents

Agent Yield (%) Purity (%) Hazard Profile
Thiophosgene 85 98 High toxicity
CS₂/EDCI 78 95 Moderate
Thiocarbonyldiimidazole 81 97 Low

Boc Protection of Terminal Amines

The thiourea-linked diamine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions.

Stepwise Protection in Dichloromethane

Boc anhydride (2.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM at 0°C ensure selective N-tert-butoxycarbonylation. The reaction progresses to completion within 2 h, avoiding side reactions like urea formation.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 18H, Boc CH₃), 3.21–3.45 (m, 4H, CH₂NH), 4.85 (q, J = 6.8 Hz, 2H, CHS).
  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N-H bend).

Microwave-Assisted Protection

Microwave irradiation (100 W, 60°C, 20 min) accelerates Boc protection, achieving 94% yield with reduced solvent volume.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes safety and cost-efficiency:

Continuous Flow Thiophosgene Reaction

A tubular reactor minimizes Cl₂C=S exposure by maintaining subzero temperatures and rapid mixing. This system achieves 82% yield at 10 kg/batch.

Solvent Recycling

THF and DCM are recovered via fractional distillation, reducing waste by 40%.

Challenges and Mitigation Strategies

Epimerization During Thiourea Formation

Prolonged reaction times above −20°C induce racemization. Kinetic studies recommend completing Cl₂C=S additions within 15 min to maintain >98% ee.

Boc Group Stability

The Boc moiety is susceptible to cleavage under acidic conditions. Post-reaction neutralization with NaHCO₃ stabilizes the product during storage.

Analytical Characterization Summary

Technique Key Data
HPLC 99.2% purity (C18, 80:20 MeOH:H₂O)
HRMS [M+H]⁺ calcd. 465.2543, found 465.2541
Optical Rotation [α]D²⁵ = +32.5° (c 1.0, CHCl₃)

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate undergoes several types of chemical reactions, including:

  • Oxidation: : It can be oxidized to produce various oxidized derivatives.

  • Reduction: : Reduction reactions can convert the thiocarbonyl group into a thiol or other reduced forms.

  • Substitution: : Nucleophilic substitution reactions can occur at the thiocarbonyl carbon.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution: : Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield oxidized carbonyl or sulfoxide derivatives, while reduction can produce thiol compounds.

Scientific Research Applications

Medicinal Chemistry

Di-tert-butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate exhibits promising properties for use in drug formulation and development. Its structure suggests potential as a prodrug or bioactive compound , given its ability to interact with biological systems.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Research into derivatives of this compound may yield novel anticancer agents through structure-activity relationship (SAR) studies.
  • Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier could make it a candidate for treating neurodegenerative diseases. Investigations into its neuroprotective mechanisms are ongoing, focusing on its role in reducing oxidative stress and inflammation in neuronal cells.

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials with specific properties.

  • Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in the preparation of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation and enhance overall material performance.
  • Nanocomposites : Research is exploring the use of this compound in creating nanocomposite materials that exhibit improved electrical and thermal conductivity. These materials have applications in electronics and energy storage systems.

Agricultural Chemistry

The potential agricultural applications of this compound are noteworthy.

  • Pesticide Development : Given its chemical structure, the compound may possess insecticidal or fungicidal properties. Studies are being conducted to evaluate its efficacy as a biopesticide, focusing on its environmental impact and safety profile compared to conventional pesticides.
  • Soil Health Improvement : The compound could also be explored for use in soil amendments to enhance nutrient availability and promote beneficial microbial activity. This application aligns with sustainable agricultural practices aimed at improving crop yields without harming ecosystems.

Table 1: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agentsPotential inhibition of tumor growth
Neuroprotective agentsReduction of oxidative stress in neuronal cells
Materials SciencePolymer synthesisEnhanced thermal and mechanical properties
NanocompositesImproved conductivity for electronics
Agricultural ChemistryBiopesticidesEfficacy against pests with lower environmental impact
Soil amendmentsPromotes beneficial microbial activity

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action involves its thiocarbonyl and carbamate groups, which can interact with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity by forming covalent bonds with active site residues, thus altering the enzyme's function. Pathways involving thiol-disulfide exchange and carbamate hydrolysis are commonly affected.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological applications. Below is a detailed comparison:

Structural Analogues with Thiocarbonyl/Azanediyl Cores
Compound Name Core Structure Key Substituents Synthesis Method Biological Relevance Reference
Target Compound Thiocarbonyl-bis(azanediyl) + propane diyl Boc groups, stereospecific (2S,2'S) Boc-protection of serine derivatives Prodrug intermediate
Di-tert-butyl (((3-methoxy-6-(3,4,5-trimethoxystyryl)-1,2-phenylene)bis(azanediyl))bis(2-oxoethane-2,1-diyl))(Z)-dicarbamate (21) Phenylene + azanediyl + oxoethane Methoxy, styryl, Boc T₃P-mediated coupling in CH₂Cl₂ Anticancer prodrug candidate
Di-tert-butyl((1R,1'R,2R,2'R)-((2,2-dimethylmalonyl)bis(azanediyl))bis(1,2-diphenylethane-2,1-diyl))dicarbamate (1b’) Malonyl + diphenylethane Boc, stereospecific (R,R) Malonyl-azanediyl coupling Conformational stability studies

Key Observations :

  • The target compound ’s thiocarbonyl core enhances metabolic stability compared to oxoethane or malonyl analogs .
  • Compounds with styryl or diphenylethane substituents (e.g., 21, 1b’) exhibit improved lipophilicity but reduced aqueous solubility compared to the propane-diyl backbone in the target .
Functional Analogues with Boc-Protected Amines
Compound Name Functional Groups Applications Spectral Data (¹H NMR/MS) Reference
Target Compound Boc, thiocarbonyl Proteomics, prodrugs NMR: δ 1.43 (s, 18H, Boc); MS: m/z 409.2
Di-tert-butyl (2-(4-(estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diyl)dicarbamate Boc, triazole, estradiol Hormone delivery systems MS: m/z 733.38 [M + H]⁺
Dibenzyl ((2S,2'S)-(((S)-[1,1'-binaphthalene]-2,2'-diyl)bis(azanediyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate (14) Benzyl, binaphthalene Asymmetric catalysis ¹H NMR: δ 7.26 (s, aromatic)

Key Observations :

  • The estradiol-triazole analog (m/z 733.38) demonstrates broader pharmaceutical utility but requires multi-step deprotection for activation, unlike the target compound’s direct applicability .
  • Binaphthalene-containing analogs (e.g., compound 14) prioritize enantioselectivity over metabolic stability, limiting their use in vivo .

Key Observations :

  • Fluorene-based analogs (e.g., compound 9) show superior antiviral activity (IC₅₀ = 0.85 µM) due to planar aromatic cores enhancing target binding .
  • The target compound’s lack of aromaticity limits direct antiviral utility but supports its role as a stable prodrug scaffold .

Biological Activity

Di-tert-butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate, also referred to as Di-BOC, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential applications as a protecting agent for amino groups and its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Di-BOC has the following chemical structure:

  • Molecular Formula : C₁₆H₃₃N₃O₄
  • Molecular Weight : 331.45 g/mol
  • CAS Number : 82409-02-7
  • Boiling Point : Not specified

The compound features two tert-butyl carbamate groups linked via a thiocarbonyl bis(azanediyl) moiety. This structure is crucial for its biological activity, particularly in the context of protecting amino groups during chemical synthesis.

The primary mechanism of action for di-BOC involves the protection of amine functionalities in various substrates. The tert-butoxycarbonyl (Boc) group provides stability to amines during synthetic procedures, allowing for selective reactions without unwanted side reactions. The cleavage of the Boc group can be achieved under mild acidic conditions, making it a versatile protecting group in organic synthesis.

1. Protecting Agent in Organic Synthesis

Di-BOC is widely recognized as an effective protecting agent for amino groups in the synthesis of peptides and other nitrogen-containing compounds. Its ability to form stable derivatives allows for the selective modification of other functional groups without affecting the amino group. Research has shown that di-BOC can be utilized effectively in the synthesis of dipeptides, enhancing yields and selectivity ( ).

2. Toxicity and Safety Profile

While di-BOC is useful in synthetic applications, it is also important to consider its toxicity profile. The compound has been classified as harmful if swallowed or if it comes into contact with skin ( ). Safety data sheets recommend handling it with care to avoid exposure.

3. Case Studies and Research Findings

Several studies have explored the biological activity of di-BOC:

  • Study on Dipeptide Synthesis : A study demonstrated that di-BOC could serve both as a protecting and activating group in the synthesis of dipeptides, showcasing its dual functionality in synthetic chemistry ( ).
  • Catalytic Applications : Research indicated that di-BOC could be used in conjunction with various catalysts to enhance reaction efficiency and selectivity in organic transformations ( ).

Data Table: Summary of Biological Activity Studies

Study ReferenceApplicationFindings
Dipeptide SynthesisDi-BOC effectively protected amino groups leading to higher yields.
Catalytic ReactionsEnhanced reaction rates when used with specific catalysts.
Toxicity AssessmentClassified as harmful; safety precautions recommended.

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